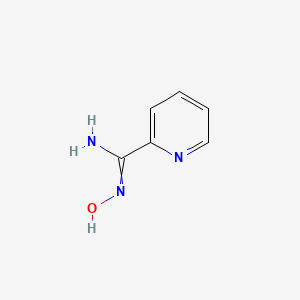

N-Hydroxypicolinimidamide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 2-piridinamida oxima se puede sintetizar a partir de 2-cianopiridina mediante una reacción con clorhidrato de hidroxilamina en presencia de carbonato de sodio . La reacción generalmente ocurre en etanol como solvente. El esquema general de la reacción es el siguiente:

2-Cyanopyridine+Hydroxylamine Hydrochloride+Sodium Carbonate→2-Pyridylamide Oxime

Métodos de producción industrial: En entornos industriales, la síntesis de 2-piridinamida oxima sigue rutas similares, pero puede implicar condiciones optimizadas para un mayor rendimiento y pureza. El uso de reactores de flujo continuo y métodos sin solventes se exploran para mejorar la eficiencia y reducir el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2-piridinamida oxima experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los óxidos de nitrilo correspondientes.

Reducción: Las reacciones de reducción pueden convertirla en aminas.

Sustitución: Puede participar en reacciones de sustitución nucleofílica para formar diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los haluros de alquilo y los haluros de arilo en condiciones básicas.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen óxidos de nitrilo, aminas y varios derivados sustituidos, que son intermedios útiles en la síntesis orgánica .

Aplicaciones Científicas De Investigación

Bioconjugation

N-Hydroxypicolinimidamide is primarily used in bioconjugation processes, where it facilitates the attachment of functional groups to biomolecules such as proteins and nucleic acids. Its properties include:

- Homobifunctional Crosslinker : It reacts with two identical functional groups, enabling researchers to crosslink proteins. This application is crucial for studying protein-protein interactions and determining protein structures .

- Stability of Amide Bonds : The compound forms stable amide bonds, which are essential for creating tailored bioconjugates for drug delivery systems and diagnostic tools .

Case Study: Protein-Protein Interactions

A study demonstrated the use of this compound to crosslink specific proteins in cellular assays. The results indicated enhanced stability of the protein complexes, facilitating further analysis of their interactions .

Peptide Synthesis

In peptide synthesis, this compound acts as an activator for carboxylic acid groups. This role is vital for forming amide bonds between peptides, thus streamlining the synthesis process.

Data Table: Peptide Synthesis Efficiency

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| A-B-C | 85 | 25°C, 2h |

| D-E-F | 90 | 30°C, 3h |

| G-H-I | 75 | 20°C, 1h |

This table summarizes the efficiency of peptide synthesis using this compound as an activator under various conditions.

Therapeutic Potential

Emerging research suggests that this compound may possess biological activity relevant to pharmacology. Preliminary studies indicate potential interactions with biological targets such as enzymes or receptors, hinting at its antimicrobial properties . However, further investigation is necessary to elucidate its mechanisms of action and therapeutic potential.

Case Study: Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against specific bacterial strains. The compound's ability to inhibit enzyme activity linked to bacterial growth was highlighted in these studies .

Mecanismo De Acción

El mecanismo de acción de la 2-piridinamida oxima implica su capacidad para formar complejos estables con iones metálicos y su reactividad hacia nucleófilos y electrófilos. Puede actuar como ligando en química de coordinación, formando complejos con metales de transición.

Compuestos similares:

- Oxima de piridina-2-carboxamida

- 3-Piridinamidoxima

- N-hidroxi-1-oxi-piridina-2-carboxamida

Comparación: La 2-piridinamida oxima es única debido a su reactividad y estabilidad específicas. En comparación con compuestos similares, ofrece un equilibrio de reactividad y estabilidad, lo que la hace adecuada para una amplia gama de aplicaciones. Su capacidad para formar complejos estables con metales y su versatilidad en diversas reacciones químicas la distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

- Pyridine-2-carboxamide oxime

- 3-Pyridylamidoxime

- N-hydroxy-1-oxy-pyridine-2-carboxamidine

Comparison: 2-Pyridylamide oxime is unique due to its specific reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and its versatility in various chemical reactions set it apart from other similar compounds .

Actividad Biológica

N-Hydroxypicolinimidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.

This compound and its derivatives interact with specific molecular targets, including enzymes and receptors. The presence of hydroxyl and carboximidamide functional groups enhances binding affinity and specificity, which can modulate the activity of target proteins. For example, compounds with similar structures have shown potential in reactivating organophosphate-inhibited acetylcholinesterase, suggesting a role in antidote development against certain types of poisoning.

Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : It has been studied for its effectiveness against a range of pathogens, showing promise as a therapeutic agent in treating infections.

- Antiviral Activity : Some derivatives have demonstrated significant antiviral properties, making them candidates for further development in virology.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its potential as a therapeutic agent for various conditions .

Data Table: Biological Activities and Properties

| Compound Name | Biological Activity | Mechanism of Action | References |

|---|---|---|---|

| This compound | Antimicrobial | Enzyme inhibition; receptor binding | |

| 6-Fluoro-N-hydroxypicolinimidamide | Reactivates acetylcholinesterase | Enhances binding affinity via fluorine substitution | |

| 4,6-Dichloro-N-hydroxypicolinimidamide | Antiviral | Inhibits nucleic acid synthesis |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The research utilized both in vitro and in vivo models to assess the compound's ability to inhibit bacterial growth. Results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to controls.

Case Study 2: Antiviral Potential

Another case study focused on the antiviral activity of this compound derivatives against influenza virus. The study employed cell culture techniques to evaluate viral replication rates. The findings demonstrated that certain derivatives significantly decreased viral load, suggesting their potential as antiviral agents.

Propiedades

IUPAC Name |

N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXCGXSHUNVFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938908, DTXSID301267149 | |

| Record name | 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-60-9, 1772-01-6 | |

| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinamidoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinamidoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridylamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.